
Mebeverine Hydrochloride Impurity H
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Mebeverine Hydrochloride Impurity H is a chemical compound that is often encountered as an impurity in the synthesis and production of Mebeverine Hydrochloride. Mebeverine Hydrochloride is a musculo tropic antispasmodic agent commonly used for the management of irritable bowel syndrome. The impurity H is typically monitored and controlled during the manufacturing process to ensure the purity and efficacy of the final pharmaceutical product .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Mebeverine Hydrochloride Impurity H involves several steps, including the use of specific reagents and reaction conditions. The exact synthetic route can vary, but it generally involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, which are typically derivatives of benzoic acid and amines.
Reaction Conditions: The reactions are carried out under controlled conditions, including specific temperatures, pressures, and pH levels.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of starting materials are reacted under optimized conditions to maximize yield and minimize impurities.
Quality Control: Rigorous quality control measures are implemented to monitor the levels of Impurity H and ensure compliance with regulatory standards.
Chemical Reactions Analysis
Types of Reactions
Mebeverine Hydrochloride Impurity H undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms with different chemical properties.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated or alkylated derivatives.
Scientific Research Applications
Mebeverine Hydrochloride Impurity H has several scientific research applications, including:
Biology: Studied for its potential biological activity and interactions with biological molecules.
Mechanism of Action
The mechanism of action of Mebeverine Hydrochloride Impurity H is not well-documented, but it is believed to be similar to that of Mebeverine Hydrochloride. Mebeverine Hydrochloride works by:
Targeting Smooth Muscle: It acts directly on the smooth muscle within the gastrointestinal tract, causing relaxation and reducing spasms.
Calcium Channels: It may affect calcium channels, leading to decreased muscle contractions.
Muscarinic Receptors: It may also affect muscarinic receptors, contributing to its antispasmodic effects.
Comparison with Similar Compounds
Mebeverine Hydrochloride Impurity H can be compared with other similar compounds, such as:
Mebeverine Hydrochloride: The parent compound, used as an antispasmodic agent.
Mebeverine Impurity C: Another impurity encountered in the synthesis of Mebeverine Hydrochloride.
Veratric Acid: A primary inactive metabolite of Mebeverine Hydrochloride.
Uniqueness
This compound is unique due to its specific chemical structure and properties, which distinguish it from other impurities and related compounds. Its presence and levels are carefully monitored to ensure the quality and safety of pharmaceutical products .
Properties
Molecular Formula |
C24H33NO5 |
|---|---|
Molecular Weight |
415.5 g/mol |
IUPAC Name |
4-[ethyl-[1-(4-methoxyphenyl)propan-2-yl]amino]butyl 4-hydroxy-3-methoxybenzoate |
InChI |
InChI=1S/C24H33NO5/c1-5-25(18(2)16-19-8-11-21(28-3)12-9-19)14-6-7-15-30-24(27)20-10-13-22(26)23(17-20)29-4/h8-13,17-18,26H,5-7,14-16H2,1-4H3 |
InChI Key |
GZQCFEFLNWBIOI-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CCCCOC(=O)C1=CC(=C(C=C1)O)OC)C(C)CC2=CC=C(C=C2)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


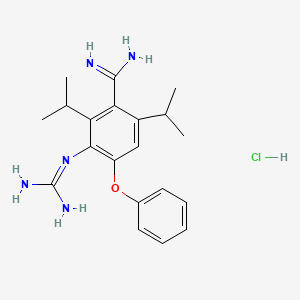
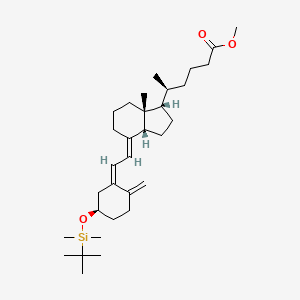
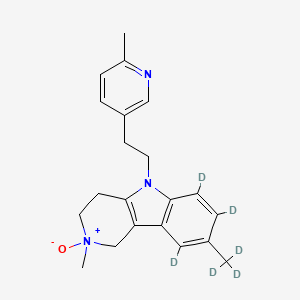
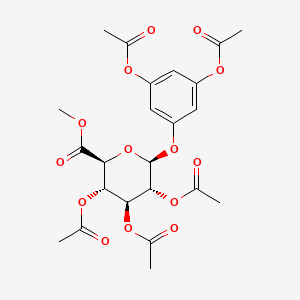
![4-[(2,6-Difluorobenzoyl)amino]-1,2-thiazole-3-carboxylic acid](/img/structure/B13839295.png)
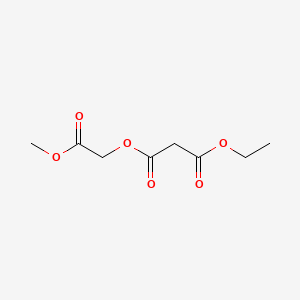

![[Asp371] Tyrosinase(369-377),human](/img/structure/B13839316.png)
![1-[(2R,3S,4S,5S)-4-amino-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B13839318.png)
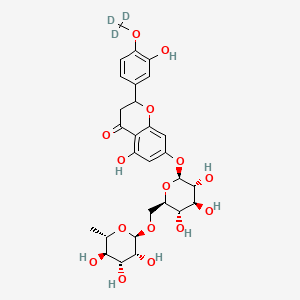
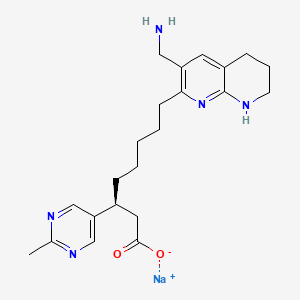
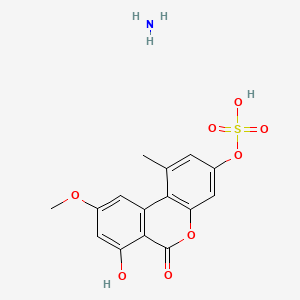
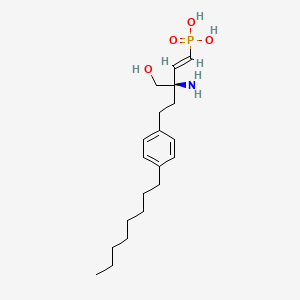
![sodium;[(3R,7R,8S,11S)-5,5,11-trimethyl-2,4,6,10,12-pentaoxatricyclo[7.4.0.03,7]tridecan-8-yl] sulfate](/img/structure/B13839350.png)
